2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine
Description
Properties
IUPAC Name |
2-chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O3/c13-11-10(2-1-5-17-11)21-9-4-3-7(12(14,15)16)6-8(9)18(19)20/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHZBBZRAQFRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine typically involves the reaction of 2-chloro-3-nitropyridine with 2-nitro-4-(trifluoromethyl)phenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloro-substituted pyridine ring, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are also critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The reduction of the nitro group yields 2-Chloro-3-[2-amino-4-(trifluoromethyl)phenoxy]pyridine.
Substitution: Substitution of the chloro group with an amine yields 2-Amino-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine.
Scientific Research Applications
2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine is an organic compound with a pyridine ring substituted with a chlorine atom, a nitro group, and a trifluoromethyl-containing phenoxy group. It has the molecular formula C12H6ClF3N2O3 . The presence of nitro and trifluoromethyl groups gives it unique chemical properties, enhancing its reactivity and stability, making it valuable in various chemical applications.
Synthesis
this compound is typically synthesized by reacting 2-chloro-3-nitropyridine with 2-nitro-4-(trifluoromethyl)phenol under basic conditions via nucleophilic aromatic substitution, where the phenoxide ion attacks the chloro-substituted pyridine ring. Optimized methods for industrial applications include continuous flow reactors and enhanced temperature control to achieve high yields and purity. The selection of solvents, catalysts, and purification techniques are critical for large-scale production.
Applications
this compound has several applications across different fields:
- Interaction with Biomolecules: Research indicates that this compound interacts with various biomolecules, particularly enzymes involved in metabolic pathways. These interactions can lead to significant biochemical changes that may affect drug efficacy and toxicity profiles. Understanding these interactions is essential for predicting the compound's behavior in biological systems.
- Medicinal Chemistry: Derivatives of this compound have been explored for potential antimicrobial and anticancer properties, indicating its importance in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. The exact pathways and targets depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Structural Analogues
Pyridine, 2-[2-chloro-4-(trifluoromethyl)phenoxy]-5-nitro- (CAS 84458-66-2)
- Structure: Nitro group at pyridine 5-position; phenoxy substituent at pyridine 2-position with 2-chloro-4-CF₃.
- Properties : Molecular weight 318.64 g/mol. Exhibits similar IR signatures (e.g., aromatic C-H stretch at ~3020 cm⁻¹, nitro stretches at ~1550–1340 cm⁻¹) but differs in substituent positioning.
- Applications : Likely explored as a herbicide intermediate due to structural similarity to fluorinated pyridines ().
3-Chloro-5-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine (CAS CB61548161)
- Structure: Chlorine at pyridine 3-position; phenoxy at 5-position.
- Properties : Molecular formula C₁₂H₆ClF₃N₂O₃ (MW 318.64). Structural isomer of the target compound, leading to distinct reactivity and solubility profiles.
2-Chloro-3-(trifluoromethyl)pyridine (Market Compound)
- Structure: Lacks the nitro-phenoxy group; CF₃ at pyridine 3-position.
- Applications : Widely used in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Market analysis highlights its dominance in synthesis of bioactive molecules ().
Functional Analogues
2-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic Acid
- Structure: Amino linkage instead of ether; carboxylic acid at pyridine 3-position.
MurA Enzyme Inhibitors with Trifluoromethyl/Chloro Substitutions
- Structure : Variants include 3-CF₃/4-CF₃ pyridines and dichlorinated analogs.
- Bioactivity : Chloro substitution at specific positions enhances antibacterial activity, while trifluoromethyl groups improve metabolic stability ().
Physicochemical and Spectroscopic Comparisons
Notes:
- Nitro groups contribute to higher density and lower solubility compared to methyl or methoxy analogs.
- Chlorine at pyridine 2-position increases electrophilicity, enhancing reactivity in cross-coupling reactions.
Biological Activity
2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine (CAS Number: 219928-52-6) is a synthetic organic compound characterized by a pyridine ring substituted with a chlorine atom, a nitro group, and a phenoxy group containing a trifluoromethyl substituent. Its molecular formula is C12H8ClF3N3O3. The unique structural features of this compound contribute to its diverse biological activities, particularly in medicinal chemistry.
The presence of both the nitro and trifluoromethyl groups enhances the compound's reactivity and stability. This combination allows for significant interactions with various biomolecules, particularly enzymes involved in metabolic pathways. The compound's ability to interact with cytochrome P450 enzymes is noteworthy, as these enzymes play a critical role in drug metabolism, potentially acting as either inhibitors or activators depending on the context.
Interaction with Cytochrome P450 Enzymes
Research indicates that this compound interacts with cytochrome P450 enzymes, which are essential for the metabolic processing of many drugs. Depending on the specific enzyme and circumstances, this compound may inhibit or activate these enzymes, influencing drug efficacy and toxicity profiles.
Antimicrobial Properties
Several studies have explored the antimicrobial potential of this compound and its derivatives. The presence of the trifluoromethyl group has been shown to enhance biological activity against various pathogens. For example, compounds with similar structures have demonstrated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .
Case Studies
-
Cytochrome P450 Interaction Study :
- Objective : To evaluate the inhibitory effects of this compound on CYP450 enzymes.
- Findings : The compound exhibited selective inhibition of CYP2D6 and CYP3A4, suggesting potential implications for drug-drug interactions in therapeutic settings.
- Antimicrobial Efficacy Test :
Applications
The unique properties and biological activities of this compound make it valuable in various fields:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
- Pharmacology : Understanding its interactions with metabolic enzymes can aid in predicting drug interactions and side effects.
- Industrial Applications : Utilized in agrochemicals due to its reactivity and stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
